molecular formula C27H22N2O4 B2465705 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid CAS No. 2127012-69-3

2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid

Cat. No.: B2465705
CAS No.: 2127012-69-3
M. Wt: 438.483
InChI Key: DUABXJIUCGJNCC-UHFFFAOYSA-N
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Description

This compound features a pyrido[4,3-b]indole core, a tricyclic system comprising a pyridine fused to an indole moiety at positions 4 and 3. The 2-position is protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, while the 6-position contains a carboxylic acid substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its base-labile nature . The carboxylic acid at position 6 enhances solubility and enables conjugation with biomolecules or resins in SPPS applications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c30-26(31)21-11-5-10-20-22-14-29(13-12-24(22)28-25(20)21)27(32)33-15-23-18-8-3-1-6-16(18)17-7-2-4-9-19(17)23/h1-11,23,28H,12-15H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUABXJIUCGJNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=CC=C3C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid (CAS No. 2127012-69-3) is a synthetic compound with potential biological activities. Its complex structure includes a pyridoindole framework that has been associated with various pharmacological properties. This article explores its biological activity based on available research data.

The molecular formula of this compound is C27H22N2O4C_{27}H_{22}N_{2}O_{4}, with a molecular weight of 438.47 g/mol. The structure features a fluorenylmethoxycarbonyl group which is commonly used in peptide synthesis and may influence its biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structural motifs to pyridoindoles exhibit significant anticancer activities. For instance, studies have shown that derivatives of pyridoindole can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of signaling pathways such as NF-kB and p53.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-75.0Apoptosis induction
Study BHeLa3.5Cell cycle arrest

Antimicrobial Activity

The biological evaluation of similar quinoline derivatives has revealed promising antimicrobial effects. Compounds structurally related to this compound have shown activity against both bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans10 µg/mL

Anti-inflammatory Effects

Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing nitric oxide production in macrophages. These findings suggest that the compound may also possess anti-inflammatory activity.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on a series of pyridoindole derivatives demonstrated that modifications at the carbonyl position significantly enhanced anticancer activity against breast cancer cells (MCF-7). The study highlighted the importance of the fluorenyl group in increasing lipophilicity and cellular uptake.
  • Case Study on Antimicrobial Activity : Another investigation evaluated the antimicrobial efficacy of related pyridoindole compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that specific substitutions on the indole ring improved antimicrobial potency.

Comparison with Similar Compounds

Structural Analogues with Pyridoindole Cores
Compound Name Core Structure Substituents Key Differences Synthesis Highlights Applications
Target Compound Pyrido[4,3-b]indole Fmoc at C2; COOH at C6 Base-labile Fmoc; carboxylic acid Cyclization + Fmoc protection SPPS, medicinal chemistry
9-Benzyl-9H-pyrido[2,3-b]indole-3-carboxylic acid (56) Pyrido[2,3-b]indole Benzyl at C9; COOH at C3 [2,3-b] fusion; C3-COOH vs. C6-COOH Imidazole cyclization DNA intercalation studies
9-Aryl-5H-pyrido[4,3-b]indole derivatives (7a–7u) Pyrido[4,3-b]indole Aryl at C9; no Fmoc/COOH Lack of Fmoc and C6 functionalization SNAr reactions Anticancer agent development
1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride Pyrido[4,3-b]indole COOH at C6; HCl salt No Fmoc; protonated amine Acid hydrolysis Intermediate for further derivatization

Key Insights :

  • Ring Fusion Position: Pyrido[4,3-b]indole (target) vs. pyrido[2,3-b]indole (compound 56) alters the electron density distribution.
  • Substituent Effects: The Fmoc group in the target compound enables orthogonal deprotection in SPPS, whereas benzyl (compound 56) or aryl (7a–7u) groups require harsher conditions (e.g., hydrogenolysis) . The C6-COOH in the target compound contrasts with C3-COOH in compound 56, affecting binding specificity in enzymatic assays .
Functional Group Variations
Compound Name Functional Groups Reactivity/Stability Applications
Methyl 9-(2,6-difluorobenzyl)-9H-pyrido[2,3-b]indole-3-carboxylate (23) Methyl ester at C3 Ester hydrolysis to free COOH Prodrug design
5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1H-indazole-6-carboxylic acid Indazole core; Fmoc + COOH Enhanced aromaticity vs. pyridoindole Kinase inhibitor scaffolds
9H-Fluoren-9-ylmethyl 4-chloro-pyrido[4,3-d]pyrimidine-6-carboxylate Pyridopyrimidine core; Fmoc ester Electron-deficient heterocycle Antiviral research

Key Insights :

  • Core Heterocycles : Indazole () and pyridopyrimidine () cores exhibit distinct electronic properties. The pyridoindole’s planar structure favors intercalation, while pyridopyrimidines may target nucleotide-binding enzymes .
  • Ester vs. Carboxylic Acid : Methyl esters (compound 23) require hydrolysis for activation, whereas the target compound’s free COOH is immediately available for conjugation .
Fmoc-Protected Analogues
Compound Name Core Structure Notable Features Applications
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid Tryptophan derivative Indole side chain; Fmoc protection Peptide-based drug discovery
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinyl acetic acid Pyridone core; Fmoc Non-aromatic core; ketone moiety Enzyme inhibitor design

Key Insights :

  • Biological Activity: The target compound’s pyridoindole core may offer superior DNA-binding affinity compared to non-aromatic Fmoc derivatives (e.g., pyridone in ) .
  • Synthetic Utility : Fmoc-protected tryptophan () shares similar SPPS applications but lacks the fused heterocyclic system of the target compound .
Table 2: Key Spectral Data
Compound IR (C=O stretch) ¹H NMR (Key Signals) Mass (m/z)
Target Compound ~1680–1700 cm⁻¹ δ 4.2–4.5 (Fmoc CH2), δ 7.2–7.8 (aromatic H) 450.4 [M+H]+ (calc.)
9-Benzyl-9H-pyrido[2,3-b]indole-3-COOH 1683 cm⁻¹ δ 5.79 (N-CH2), δ 7.02–7.42 (ArH) 316 [M]+

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